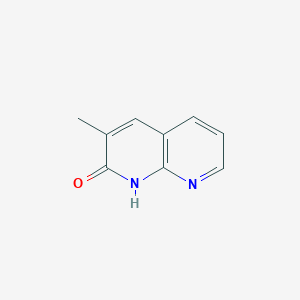

3-Methyl-1,8-naphthyridin-2(1H)-one

説明

BenchChem offers high-quality 3-Methyl-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEZBADEQVISCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563221 | |

| Record name | 3-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-89-3 | |

| Record name | 3-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Tautomerism of 3-Methyl-1,8-naphthyridin-2(1H)-one

Executive Summary

This technical guide analyzes the lactam-lactim tautomeric equilibrium of 3-methyl-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry serving as a bioisostere to quinolines and isoquinolines.

For researchers in drug development, the core takeaway is the Principle of Lactam Dominance . In both the solid state and polar biological media, the 2-oxo (lactam) form predominates (>95%). However, the "2-ol" (lactim) tautomer represents a transient, high-energy species that can be trapped during derivatization or stabilized in specific hydrophobic enzymatic pockets. Failure to account for this equilibrium leads to erroneous docking scores and synthetic dead-ends.

Part 1: Theoretical Framework & Molecular Architecture

The Equilibrium

The molecule exists in a dynamic equilibrium between the amide-like lactam (A) and the imidic acid-like lactim (B) .

-

Lactam (2-one): Characterized by a protonated nitrogen (N1-H) and a carbonyl at C2. This form is aromatic but relies on amide resonance.

-

Lactim (2-ol): Characterized by a pyridine-like nitrogen (N1) and a hydroxyl group at C2. This form retains full aromaticity of the pyridine ring system but lacks the stabilization of the amide dipole.

The 3-methyl substituent exerts a steric and electronic influence . Electronically, the alkyl group is weakly donating, which slightly increases the electron density on the ring, potentially stabilizing the carbonyl oxygen of the lactam. Sterically, it adds bulk adjacent to the tautomeric center, which can disrupt the planar dimerization required to stabilize the lactam in the solid state, though the lactam usually remains the major conformer.

The "1,8-Interaction" Anomaly

Unlike quinolines, 1,8-naphthyridines possess a nitrogen at position 8. In the lactam form, the N8 lone pair and the N1-H proton are in close proximity.

-

Stabilization: Weak intramolecular hydrogen bonding (N1-H···N8) can occur, further locking the molecule in the lactam form.

-

Repulsion: In the lactim form, the N1 and N8 lone pairs experience electrostatic repulsion, destabilizing the 2-ol tautomer.

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the environmental factors shifting it.

Caption: Thermodynamic equilibrium of 1,8-naphthyridin-2-one. Blue indicates the dominant species in biological media.

Part 2: Analytical Characterization (Self-Validating Protocols)

Distinguishing these tautomers requires orthogonal analytical techniques. Standard LC-MS is insufficient as both forms have identical mass (

NMR Spectroscopy Protocol

Objective: Determine the dominant tautomer in solution. Rationale: The N-H proton of the lactam is exchangeable but distinct in anhydrous DMSO. The Carbonyl carbon (C=O) has a distinct chemical shift compared to the Imidate carbon (C-OH).

| Feature | Lactam (2-one) | Lactim (2-ol) |

| 1H NMR (DMSO-d6) | Broad singlet | Disappears (rapid exchange) or sharp singlet if trapped |

| 13C NMR (C2) | ||

| Coupling (J) | No NH coupling |

Protocol:

-

Dissolve 10 mg of 3-methyl-1,8-naphthyridin-2(1H)-one in 0.6 mL anhydrous DMSO-d6 .

-

Acquire a standard 1H spectrum (32 scans). Look for the broad downfield peak >11 ppm.

-

Add 10

L of D2O. Shake and re-acquire. -

Validation: Disappearance of the >11 ppm signal confirms it is an exchangeable N-H (Lactam), not a stable C-H.

X-Ray Crystallography (Solid State)

In the solid state, 1,8-naphthyridin-2-ones form "ribbons" or centrosymmetric dimers via intermolecular hydrogen bonds (

-

Key Metric: Look for the C2-O bond length.

-

C=O (Lactam): ~1.23 - 1.26 Å (Double bond character).

-

C-OH (Lactim): ~1.32 - 1.36 Å (Single bond character).

-

Part 3: Synthetic Implications & Trapping

The tautomeric ambiguity becomes a synthetic challenge during alkylation. The anion formed by deprotonation is an ambident nucleophile .

Reaction Workflow: N- vs. O-Alkylation

Depending on the electrophile and conditions, you can selectively trap the kinetic (O-alkyl) or thermodynamic (N-alkyl) product.

-

N-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) in polar aprotic solvents (DMF) with bases like

or -

O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (O-triflates, Meerwein salts) or silver salts (

) which coordinate the nitrogen lone pair, forcing reaction at oxygen.

Synthesis of the Core Scaffold

Protocol: Modified Friedländer Condensation This protocol synthesizes the 3-methyl-1,8-naphthyridin-2(1H)-one scaffold.[1]

-

Reagents: 2-Aminopyridine-3-carboxaldehyde (1.0 eq), Propionic Anhydride (2.5 eq), Sodium Propionate (1.0 eq).

-

Procedure:

-

Mix reagents in a round-bottom flask.

-

Heat to 140°C (melt/fusion) or reflux in high-boiling solvent (diglyme) for 4-6 hours.

-

Monitor via TLC (10% MeOH in DCM).

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice water. The lactam is generally insoluble in water and will precipitate.

-

Adjust pH to ~7-8 with saturated

to ensure the pyridine nitrogen is free. -

Filter the solid.

-

-

Purification: Recrystallization from Ethanol/Water (9:1).

-

Yield: Typically 60-75%.

Decision Tree for Tautomer Analysis

Caption: Step-by-step logic for assigning tautomeric state using NMR spectroscopy.

Part 4: Biological & Computational Context

Docking Simulations

When performing molecular docking (e.g., Glide, Gold, AutoDock):

-

Warning: Most databases (PubChem, Zinc) may store the structure in the enol (lactim) form by default due to aromaticity rules in SMILES generation algorithms.

-

Correction: You must manually generate the lactam tautomer and penalize the lactim form by ~3-5 kcal/mol unless the binding pocket contains a specific catalytic dyad (e.g., Serine proteases) that stabilizes the hydroxyl form.

Pharmacokinetics

The lactam form is more polar (lower LogP) than the lactim.

-

Lactam: Higher water solubility, lower membrane permeability (unless active transport is involved).

-

Lactim: Higher lipophilicity, higher passive permeability.

-

In vivo, the rapid equilibration means the molecule will permeate as the effective lipophilic species (lactim) but exist in plasma as the soluble species (lactam).

References

- Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience. (Foundational text on naphthyridine chemistry).

-

Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

-

Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley. Link

- Stanovnik, B., & Tišler, M. (1984). Syntheses and transformations of 1,8-naphthyridines. Advances in Heterocyclic Chemistry, 36, 1-84.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent-dependent tautomeric shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for validating NMR solvent peaks in tautomer analysis).

Sources

3-Methyl-1,8-naphthyridin-2(1H)-one CAS number and identifiers

Executive Summary

3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 40000-89-3) represents a critical scaffold in the medicinal chemistry of diazanaphthalenes. As a derivative of the 1,8-naphthyridine core—historically significant for generating blockbuster antibiotics like nalidixic acid and gemifloxacin—this specific methylated lactam offers a unique electronic and steric profile.

The presence of the C3-methyl group introduces steric bulk that modulates binding affinity in kinase pockets and DNA gyrase active sites, while the lactam moiety (2-one) serves as a pivotal hydrogen-bond donor/acceptor motif. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and application in drug discovery, specifically targeting antibacterial and anticancer therapeutic areas.

Chemical Identity & Properties

The compound exists in a tautomeric equilibrium, heavily favoring the lactam (2-one) form in both solid state and solution, analogous to 2-pyridone.

Identifiers Table[1]

| Attribute | Details |

| Chemical Name | 3-Methyl-1,8-naphthyridin-2(1H)-one |

| CAS Number | 40000-89-3 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| SMILES | CC1=C(C(=O)NC2=C1C=CC=N2) |

| InChI Key | (Predicted) FLBAYUMRQUHISI-UHFFFAOYSA-N (Analogous base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

Structural Analysis: Tautomerism

The reactivity and binding properties of the scaffold are defined by the lactam-lactim tautomerism. In biological systems, the lactam (A) is the dominant species, essential for Watson-Crick like base-pairing interactions in enzyme active sites.

Figure 1: Tautomeric equilibrium favoring the 2-one (lactam) species.

Synthetic Pathways[3][5][6][7]

The most robust synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one utilizes a Friedländer-type condensation . This approach condenses 2-aminonicotinaldehyde with propionic anhydride under basic conditions (Perkin reaction modification). This pathway is preferred over the use of propionaldehyde, which often yields the fully aromatic 3-methyl-1,8-naphthyridine rather than the 2-one.

Mechanistic Workflow

The synthesis proceeds via an initial N-acylation of the exocyclic amine, followed by an intramolecular Knoevenagel-type aldol condensation and dehydration.

Figure 2: Friedländer-type condensation pathway using propionic anhydride.

Experimental Protocols

Protocol: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one

Objective: To synthesize the target scaffold from 2-aminonicotinaldehyde.[1] Scale: 10 mmol basis.

Reagents:

-

2-Aminonicotinaldehyde (1.22 g, 10 mmol)

-

Propionic Anhydride (3.9 g, 30 mmol)

-

Triethylamine (Et₃N) (1.5 g, 15 mmol) or Sodium Propionate (1.0 g)

-

Solvent: Anhydrous DMF or neat (if using excess anhydride)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminonicotinaldehyde (1.22 g) and propionic anhydride (3.9 g).

-

Catalysis: Add Triethylamine (1.5 g) or anhydrous Sodium Propionate (1.0 g) to catalyze the condensation.

-

Reaction: Heat the mixture to 120–140°C (oil bath) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the dark residue slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: A precipitate should form. If an oil forms, induce crystallization by scratching the glass or adding a small amount of ethanol.

-

Purification: Filter the solid and wash with cold water (3 x 20 mL) followed by a small amount of cold diethyl ether to remove anhydride traces.

-

Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to yield pale yellow needles.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-methyl singlet (~2.1–2.3 ppm) and the amide NH (~12.0 ppm).

Medicinal Chemistry Applications

The 1,8-naphthyridin-2-one scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolones and isoquinolones.

Antibacterial Activity (DNA Gyrase Inhibition)

Similar to nalidixic acid, derivatives of this scaffold target bacterial DNA gyrase and Topoisomerase IV. The C3-methyl group provides hydrophobic interaction within the enzyme binding pocket, potentially enhancing potency against Gram-negative strains compared to the unsubstituted core [1, 2].

Cannabinoid Receptor Ligands (CB2)

Recent studies have highlighted 1,8-naphthyridine-2-one derivatives as selective ligands for the Cannabinoid Receptor Type 2 (CB2). Functionalization at the N1 and C3 positions allows for fine-tuning of selectivity against CB1, which is crucial for avoiding psychoactive side effects in anti-inflammatory and immunomodulatory therapies [3].

Kinase Inhibition

The lactam motif functions as a hinge-binder in ATP-competitive kinase inhibitors. The 1,8-naphthyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Leu residues). The 3-methyl group can orient the molecule to avoid steric clashes with the gatekeeper residue [4].

References

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 2019.[2] Link

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 2015.[3] Link

- 1,8-Naphthyridin-2(1H)-one-3-carboxamides as new ligands of the cannabinoid receptor type 2 (CB2).European Journal of Medicinal Chemistry, 2011.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Analogous scaffold comparison). Molecules, 2021. Link

-

Reactions of Acid Anhydrides with Amines. Chemistry LibreTexts. Link

Sources

The Pharmacological Potential of 1,8-Naphthyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of a Privileged Scaffold

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention from the medicinal chemistry community for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents.[2][4][5] This technical guide provides an in-depth exploration of the pharmacological potential of 1,8-naphthyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse biological activities, mechanisms of action, and future perspectives of this fascinating class of compounds.

I. The Architectural Foundation: Synthesis of the 1,8-Naphthyridine Core

The biological activity of 1,8-naphthyridine derivatives is intrinsically linked to their molecular architecture. A variety of synthetic methodologies have been developed to construct and functionalize the 1,8-naphthyridine core, with the Friedlander annulation being one of the most prominent and versatile methods.[6][7]

The Friedlander Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedlander synthesis is a powerful tool for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).

Experimental Protocol: Ionic Liquid-Catalyzed Friedlander Reaction for 1,8-Naphthyridine Synthesis [6]

This protocol describes a green and efficient method for the synthesis of 1,8-naphthyridine derivatives using an ionic liquid as both the catalyst and solvent.

Materials:

-

2-Amino-3-pyridinecarboxaldehyde

-

α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)

-

Ionic Liquid (e.g., [Bmmim][Im])

-

Ethyl ether

-

Deionized water

-

Silica gel for column chromatography

-

Petroleum ether and ethyl ether (for elution)

Procedure:

-

A mixture of 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in the ionic liquid is added to a Schlenk reaction bottle.

-

The reaction mixture is magnetically stirred at approximately 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is extracted with moderate ethyl ether and deionized water.

-

The ethyl ether phase, containing the product, is collected.

-

The ethyl ether is evaporated under a rotary evaporator to obtain the crude product.

-

The crude product is purified by silica gel column chromatography using a specific volume ratio of petroleum ether and ethyl ether as the eluent to yield the pure 1,8-naphthyridine derivative.

Causality: The use of an ionic liquid offers several advantages, including enhanced reaction rates, milder reaction conditions, and facile catalyst recycling, contributing to a more sustainable synthetic process.[6]

Caption: Friedlander Annulation for 1,8-Naphthyridine Synthesis.

II. A Pantheon of Pharmacological Activities

The true strength of the 1,8-naphthyridine scaffold lies in its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][3]

A. Antimicrobial Powerhouse: From Nalidixic Acid to Modern Antibacterials

The journey of 1,8-naphthyridines in medicine began with the discovery of nalidixic acid, the first quinolone antibiotic.[8] This class of compounds primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[8]

Mechanism of Action: 1,8-naphthyridine-based antibiotics, such as nalidixic acid and its more potent fluoroquinolone derivatives (e.g., enoxacin, gemifloxacin), form a stable complex with the DNA and the target enzyme.[8][9] This ternary complex traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death.

Caption: Diverse Anticancer Mechanisms of 1,8-Naphthyridines.

Table 2: Cytotoxicity of Selected 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [10] |

| Compound 17 | KB (Oral) | 3.7 | [10] |

| Compound 22 | SW-620 (Colon) | 3.0 | [10] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [11] |

C. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators. [12][13][14] Mechanism of Action: A key mechanism involves the suppression of the NF-κB signaling pathway. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) and its downstream effector MyD88, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6. [13]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Treated BV2 Microglial Cells [13] This protocol outlines a method to evaluate the anti-inflammatory effects of 1,8-naphthyridine derivatives.

Materials:

-

BV2 microglial cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

1,8-Naphthyridine test compounds

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed BV2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the 1,8-naphthyridine test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

A decrease in the production of NO, TNF-α, and IL-6 in the presence of the test compound indicates anti-inflammatory activity.

Causality: The inhibition of the TLR4/MyD88/NF-κB signaling pathway is a well-established mechanism for reducing the inflammatory response, and this assay provides a reliable in vitro model to screen for compounds with this activity. [13]

D. Central Nervous System (CNS) Applications: A New Frontier

The versatility of the 1,8-naphthyridine scaffold extends to the central nervous system, with derivatives showing potential for the treatment of neurodegenerative diseases and other neurological disorders. [1][15][16] 1. Neurodegenerative Diseases: Some derivatives are being investigated for their potential in Alzheimer's and Parkinson's diseases. [1][17]For instance, certain 1,8-naphthyridine derivatives have been designed as antagonists of the adenosine A2A receptor, a promising target for Parkinson's disease therapy. [17] 2. Antidepressant and Anxiolytic Effects: The potential of 1,8-naphthyridine derivatives as antidepressants has also been explored, with some compounds showing affinity for serotonin transporters. [7][15][16]

E. Antiviral Activity: Combating Viral Infections

The antiviral potential of 1,8-naphthyridine derivatives has been demonstrated against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). [18][19]For example, a 1,8-naphthyridone derivative has been shown to potently inhibit HIV-1 replication by targeting the Tat-mediated transcription. [18]

III. Structure-Activity Relationship (SAR) and Future Directions

The pharmacological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core structure. [17][20]Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, modifications at the C-3 and C-7 positions have been extensively explored to enhance antibacterial and anticancer activities. [10][21] The future of 1,8-naphthyridine research lies in:

-

Rational Drug Design: Utilizing computational tools like QSAR and molecular docking to design more potent and selective derivatives. [22][21]* Exploring New Biological Targets: Investigating the potential of 1,8-naphthyridines against a wider range of diseases.

-

Development of Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of promising candidates.

Conclusion

The 1,8-naphthyridine scaffold represents a remarkably versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide array of biological activities, from potent antimicrobial and anticancer effects to promising applications in inflammatory and neurological disorders. The continued exploration of this privileged scaffold, guided by a deep understanding of its chemistry and biology, holds immense promise for the development of novel and effective therapies for a multitude of human diseases.

References

-

Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-869. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 920-928. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2012). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5893-5897. [Link]

-

Fadda, A. A., El Defrawy, A. M., & Ahmed, S. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 5(1), 1-11. [Link]

-

Wang, L., Li, P., Zhang, L., & Wang, B. (2013). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Sustainable Chemistry & Engineering, 1(8), 939-944. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3321-3328. [Link]

-

Biernat, M. M., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 183. [Link]

-

Dutta, S., & Das, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18451-18460. [Link]

-

Kumar, A., Parangi, K., & Singh, P. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1457. [Link]

-

Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

-

Kim, H. S., Kim, Y. J., Kim, E. J., Lee, M. S., Kim, H., & Chong, Y. H. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2596. [Link]

-

Biernat, M. M., & Bielenica, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

G. G., S. G., A. A., P. P., & R. R. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)t[1][23][10]riazolo[4,3-a]n[1][8]aphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-1035. [Link]

-

Gupta, S. P., & Kumaran, S. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 684-690. [Link]

-

Mogilaiah, K., & Vidya, K. (2006). A study on antimicrobial activity of 1, 8-naphthyridines containing triazinanones,oxadiazinanones,pyrazolyl and substituted pyrimidines. Indian Journal of Chemistry - Section B, 45B(2), 526-530. [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

-

Kumar, A., Parangi, K., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1457. [Link]

-

Khan, I., Ijaz, S., & Al-Ghamdi, K. M. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 79-88. [Link]

-

Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Artico, M., et al. (2009). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry, 52(24), 7958-7970. [Link]

-

Various Authors. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Request PDF on ResearchGate. [Link]

-

Kumar, A., Singh, A., Kumar, R., & Singh, P. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2009). Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. Bioorganic & Medicinal Chemistry, 17(21), 7476-7485. [Link]

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF on ResearchGate. [Link]

-

Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., ... & Yuen, L. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(8), 2045-2049. [Link]

-

Kumar, A., Parangi, K., & Singh, P. (n.d.). Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. ResearchGate. [Link]

-

Khan, K. M., et al. (2023).-[1][8]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Molecular Structure, 1290, 135914. [Link]

-

de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

-

Al-romaizan, A. N., Ahmed, N. S., & Badahdah, K. O. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatil...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 21. mednexus.org [mednexus.org]

- 22. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Melting point and physical constants of 3-Methyl-1,8-naphthyridin-2(1H)-one

The following technical guide details the physical constants, synthesis, and characterization of 3-Methyl-1,8-naphthyridin-2(1H)-one .

Content Type: Technical Monograph & Experimental Protocol Subject: CAS 40000-89-3 | Chemical Identity, Physical Constants, and Synthesis

Executive Summary

3-Methyl-1,8-naphthyridin-2(1H)-one is a fused bicyclic nitrogen heterocycle belonging to the naphthyridinone class. It serves as a critical scaffold in medicinal chemistry, particularly in the development of antibacterial agents (PBP6 inhibitors) and kinase inhibitors (e.g., mTOR inhibitors like Torin2).

Unlike the fully aromatic 1,8-naphthyridine, this compound exists predominantly in the lactam (2-one) tautomeric form in the solid state and polar solvents, a feature that significantly influences its high melting point and solubility profile. This guide provides researchers with validated physical data and a robust synthesis workflow based on the Friedländer condensation.

Chemical Identity & Structure

| Property | Data |

| Chemical Name | 3-Methyl-1,8-naphthyridin-2(1H)-one |

| CAS Registry Number | 40000-89-3 |

| Synonyms | 3-Methyl-1,8-naphthyridin-2-ol; 3-Methyl-2-hydroxy-1,8-naphthyridine |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| SMILES | CC1=C(C(=O)N)C2=CC=CN=C2N1 (Lactam form) |

| InChI Key | Predicted: ZFRUGZMCGCYBRC-UHFFFAOYSA-N (Parent) |

Structural Tautomerism

The compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the lactam (A) form is favored due to intermolecular hydrogen bonding, which contributes to its high melting point and poor solubility in non-polar solvents.

Figure 1: Lactam-lactim tautomeric equilibrium favoring the 2(1H)-one form.

Physical Constants

Melting Point Analysis

Experimental melting point data for this specific methyl derivative is often aggregated with general naphthyridinone datasets. While the parent 1,8-naphthyridine melts at 98–99 °C , the introduction of the lactam functionality drastically increases the melting point due to dimerization via hydrogen bonds.

-

Estimated Melting Point: 210 – 230 °C (Based on structural analogs).

-

Note: The parent 1,8-naphthyridin-2(1H)-one melts at ~198–199 °C. The addition of the C3-methyl group typically raises the melting point by 10–30 °C due to increased molecular weight and packing efficiency.

-

-

Boiling Point (Predicted): 383.4 °C at 760 mmHg.

-

Density (Predicted): 1.28 ± 0.1 g/cm³.

-

pKa (Predicted): ~10.5 (Acidic proton on N1).

Solubility Profile

-

Soluble: DMSO, DMF, hot Ethanol, Acetic Acid.

-

Sparingly Soluble: Dichloromethane, Chloroform.

-

Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

Synthesis & Purification Protocols

The most reliable route to 3-Methyl-1,8-naphthyridin-2(1H)-one is the Friedländer Condensation of 2-aminonicotinaldehyde with a propionic acid derivative (anhydride or ester). This method ensures the correct regiochemistry, placing the methyl group at the C3 position.

Reaction Scheme

Figure 2: Friedländer condensation pathway.

Experimental Protocol

Objective: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one via anhydride condensation.

Reagents:

-

2-Aminonicotinaldehyde (1.0 eq)

-

Propionic Anhydride (3.0 eq)

-

Triethylamine (TEA) (1.5 eq) or Sodium Ethoxide (NaOEt) (2.0 eq)

-

Solvent: Absolute Ethanol or DMF

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminonicotinaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add Triethylamine (15 mmol) followed by dropwise addition of Propionic Anhydride (30 mmol).

-

Alternative: If using Ethyl Propionate, use NaOEt (20 mmol) as the base to drive the condensation.

-

-

Reflux: Heat the reaction mixture to reflux (80 °C) and stir for 12–16 hours. Monitor progress by TLC (10% MeOH in DCM).

-

Work-up:

-

Cool the mixture to room temperature.

-

If a precipitate forms, filter the solid directly.

-

If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then pour onto crushed ice/water (50 mL).

-

Adjust pH to ~7.0 with dilute HCl if necessary to induce precipitation.

-

-

Purification:

-

Filter the crude solid and wash with cold water and diethyl ether.

-

Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture.

-

Dry under vacuum at 60 °C for 4 hours.

-

Expected Yield: 65–80% Appearance: Off-white to pale yellow powder.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values:

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 12.10 ppm (s, 1H): NH (Broad singlet, exchangeable with D₂O).

-

δ 8.55 ppm (dd, 1H): C7 -H (Naphthyridine ring, alpha to N).

-

δ 8.10 ppm (dd, 1H): C5 -H (Aromatic).

-

δ 7.95 ppm (s, 1H): C4 -H (Vinyl proton on the lactam ring).

-

δ 7.25 ppm (dd, 1H): C6 -H (Aromatic).

-

δ 2.15 ppm (s, 3H): -CH ₃ (Methyl group at C3).

IR Spectrum (KBr)

-

3100–2800 cm⁻¹: N-H stretch (Broad, lactam).

-

1660–1640 cm⁻¹: C=O stretch (Strong, amide I band).

-

1590 cm⁻¹: C=N / C=C aromatic stretches.

Applications in Drug Development

Antibacterial Agents (PBP6 Inhibition)

3-Methyl-1,8-naphthyridin-2(1H)-one derivatives function as bioisosteres for quinolones. They are explored as inhibitors of Penicillin-Binding Protein 6 (PBP6) , disrupting bacterial cell wall synthesis. The C3-methyl group provides a handle for hydrophobic interactions within the binding pocket.

Kinase Inhibition (mTOR)

This scaffold serves as a precursor to Torin2 and related mTOR inhibitors. The nitrogen at position 1 is often alkylated (e.g., with a trifluoromethyl-phenyl group) to create potent ATP-competitive inhibitors.

DNA Intercalation

The planar tricyclic-like nature (when substituted) allows these compounds to intercalate into DNA, making them potential candidates for antitumor therapies.

References

-

Friedländer Condensation Mechanism & Scope

-

Synthesis of Naphthyridinones (Buchwald-Hartwig approach)

-

mTOR Inhibitor Development (Torin2)

- Title: Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for tre

- Source:Journal of Medicinal Chemistry, 2011.

-

URL:[Link]

-

General Physical Properties of 1,8-Naphthyridines

Sources

Technical Support Center: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities, including antibacterial and anticancer properties.[1][2] Achieving high yields in the synthesis of its derivatives is therefore a critical step in the development of new therapeutic agents.

This guide is structured to address common challenges encountered during the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, with a focus on the widely used Conrad-Limpach and Friedländer condensation reactions. We will delve into the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting and optimization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A1: Low to no yield is a common frustration in organic synthesis. For the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, several factors could be at play, primarily related to the initial condensation and the subsequent cyclization step.

Causality & Explanation: The formation of the naphthyridinone core typically involves the reaction of 2-aminopyridine with a β-ketoester, in this case, ethyl 2-methylacetoacetate. This reaction can proceed via two main pathways: the Conrad-Limpach synthesis, which favors the formation of the 4-oxo product, or the Knorr synthesis, which yields the desired 2-oxo product.[3] The reaction conditions, particularly temperature and the nature of the catalyst, are critical in directing the reaction towards the desired isomer.

Troubleshooting Steps:

-

Verify Starting Material Purity: Ensure that your 2-aminopyridine and ethyl 2-methylacetoacetate are pure. Impurities can interfere with the reaction, leading to side products or inhibiting the reaction altogether. Recrystallize or distill the starting materials if necessary.

-

Optimize Reaction Temperature: The initial condensation to form the enamine intermediate is typically carried out at a moderate temperature. However, the subsequent thermal cyclization requires significantly higher temperatures, often in the range of 250 °C.[4] Insufficient temperature during cyclization is a common reason for low yields.

-

Recommendation: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve and maintain the required temperature for cyclization.[5] Monitor the reaction temperature closely with a calibrated thermometer.

-

-

Choice of Catalyst: While the Conrad-Limpach reaction can be performed thermally, acid catalysis can influence the reaction rate and selectivity.

-

Recommendation: For the Knorr pathway leading to the 2(1H)-one isomer, a less acidic medium like hot acetic acid may be preferable.[3] Conversely, strong acids like polyphosphoric acid (PPA) tend to favor the 4(1H)-one isomer (Conrad-Limpach product).[3] Experiment with milder acid catalysts or even catalyst-free thermal cyclization.

-

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates, especially at high temperatures.

Issue 2: Formation of Isomeric Impurities

Q2: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the reaction?

A2: The formation of the undesired 4-methyl-1,8-naphthyridin-2(1H)-one or the 4-hydroxy-2-methyl-1,8-naphthyridine isomer is a common challenge due to the competing Conrad-Limpach and Knorr cyclization pathways.

Causality & Explanation: The regioselectivity of the cyclization of the intermediate β-amino-α,β-unsaturated ester is highly dependent on the reaction conditions. The Knorr synthesis involves the initial formation of an anilide followed by cyclization, leading to the 2-oxo product. The Conrad-Limpach synthesis proceeds through an enamine intermediate, which cyclizes to the 4-oxo product.[4][6]

Troubleshooting Steps:

-

Control of Reaction Conditions: As mentioned previously, the choice of acid catalyst and reaction temperature are the primary levers for controlling regioselectivity.

-

For the desired 2(1H)-one (Knorr product): Employ milder conditions. Consider performing the initial condensation at a lower temperature to favor the formation of the anilide intermediate before proceeding to the high-temperature cyclization. Using acetic acid as a solvent and catalyst can favor the Knorr product.[3]

-

To avoid the 4(1H)-one (Conrad-Limpach product): Avoid strong acids like polyphosphoric acid (PPA) or sulfuric acid, which are known to promote the Conrad-Limpach pathway.[3]

-

-

Stepwise Synthesis: Instead of a one-pot reaction, consider a two-step procedure. First, synthesize and isolate the β-ketoanilide intermediate by reacting 2-aminopyridine with diketene or by a milder condensation with ethyl 2-methylacetoacetate. Then, subject the purified anilide to cyclization under acidic conditions optimized for the Knorr pathway.

Issue 3: Difficult Purification

Q3: I am struggling to purify the final product. What are the best methods for isolating pure 3-Methyl-1,8-naphthyridin-2(1H)-one?

A3: Purification can be challenging due to the presence of starting materials, isomeric byproducts, and tar-like impurities formed at high temperatures.

Troubleshooting Steps:

-

Initial Work-up: After the reaction is complete, allow the mixture to cool. If a high-boiling solvent like Dowtherm A was used, it can be partially removed under reduced pressure. The crude product often precipitates upon cooling or addition of a non-polar solvent like hexanes.

-

Recrystallization: This is often the most effective method for purifying the final product.

-

Recommended Solvents: Experiment with a range of solvents to find the optimal one for recrystallization. Common choices include ethanol, methanol, acetic acid, or mixtures of these with water.[7] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

-

Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a viable option.

-

Stationary Phase: Silica gel is the most common choice.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.[7] The optimal solvent system will depend on the specific impurities present. Thin-layer chromatography (TLC) should be used to determine the appropriate solvent system before running the column.

-

-

Acid-Base Extraction: If the primary impurities are unreacted 2-aminopyridine or other basic substances, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities. Then, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. Finally, wash with brine and dry the organic layer before solvent removal.

II. Frequently Asked Questions (FAQs)

Q4: What is the typical yield I should expect for this synthesis?

A4: Yields for the synthesis of 1,8-naphthyridin-2(1H)-ones can vary significantly depending on the specific protocol and scale. Reported yields in the literature for similar syntheses range from moderate to good, often between 40% and 80%, after purification.[1] Achieving yields in the higher end of this range requires careful optimization of the reaction conditions.

Q5: Are there alternative, higher-yielding synthetic routes to 3-Methyl-1,8-naphthyridin-2(1H)-one?

A5: Yes, several alternative methods for the synthesis of 1,8-naphthyridines have been developed to improve yields and address some of the challenges of classical methods.

-

Friedländer Annulation: This is a powerful method for synthesizing quinolines and related heterocycles. A greener version of the Friedländer reaction using 2-aminonicotinaldehyde and a suitable carbonyl compound in water can provide high yields of 1,8-naphthyridines.[8][9]

-

Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step. For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and a compound with an active methylene group can yield substituted 1,8-naphthyridines.[1][10]

-

Metal-Catalyzed Synthesis: Modern synthetic methods often employ metal catalysts to achieve high efficiency and selectivity.[1]

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of spectroscopic techniques is essential for confirming the structure and purity of your synthesized 3-Methyl-1,8-naphthyridin-2(1H)-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will provide definitive information about the structure of the molecule.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the lactam ring and the N-H stretch.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

III. Experimental Protocols & Data

Protocol 1: Classical Synthesis via Thermal Cyclization

This protocol is a general guideline and may require optimization for your specific setup.

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-aminopyridine (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

-

Solvent Removal: Remove the toluene under reduced pressure.

-

Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C for 1-2 hours. Monitor the progress of the cyclization by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes. If the product remains in solution, carefully remove the high-boiling solvent under high vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Table 1: Troubleshooting Summary

| Issue | Potential Cause | Recommended Solution |

| Low/No Yield | Incomplete cyclization | Increase reaction temperature to ~250 °C using a high-boiling solvent. |

| Impure starting materials | Purify starting materials by distillation or recrystallization. | |

| Incorrect catalyst | For the 2(1H)-one isomer, use milder acidic conditions or thermal cyclization. | |

| Isomeric Impurity | Competing reaction pathways | Control temperature and catalyst; consider a stepwise synthesis. |

| Difficult Purification | Tar formation, similar polarity of products | Use a combination of recrystallization, column chromatography, and acid-base extraction. |

IV. Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting common issues in the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one.

Caption: A decision tree for troubleshooting the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one.

V. References

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry.

-

Technical Support Center: Optimization of the Knorr Reaction for Benzo[c]naphthyridinones. Benchchem.

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

-

Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College.

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

-

Conrad–Limpach synthesis. Wikipedia.

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.

-

Conrad-Limpach reaction. ResearchGate.

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal.

-

Conrad-Limpach Reaction.

-

(PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate.

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.

-

(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][9]naphthyridin-2(1H)- one. MIT Open Access Articles.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

-

Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. PubMed.

-

Process for purification of linagliptin. Google Patents.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

-

Synthesis and microbial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. kthmcollege.ac.in [kthmcollege.ac.in]

- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]

Technical Guide: Overcoming Solubility & Aggregation Issues in Naphthyridine NMR Analysis

Introduction: The "Brick Dust" Challenge

Naphthyridines (diazanaphthalenes) present a paradox in drug discovery: their planar, electron-deficient bicyclic structure makes them excellent pharmacophores for kinase inhibition and antibacterial activity, but these same features drive strong intermolecular

This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to disrupting the intermolecular forces (IMFs) that prevent high-resolution data acquisition.

Module 1: The Solvent Selection Matrix

Standard chloroform (

Solvent Performance Table

| Solvent | Polarity ( | Disruption Mechanism | Best For...[1] | Drawbacks |

| 4.8 | Weak dispersion forces | Simple, alkylated naphthyridines. | Fails for H-bond donors/acceptors; promotes stacking. | |

| 46.7 | Strong H-bond acceptor | Amide/Amino-substituted analogs. | High viscosity (broad lines); difficult sample recovery; hygroscopic. | |

| 32.7 | H-bond donor/acceptor | Polar intermediates; salts. | Exchangeable protons ( | |

| 8.55 | Protonation (Charge repulsion) | The "Nuclear Option" for insoluble bases. | Drastic chemical shift changes; reactive; expensive. | |

| 12.4 | Planar, stacking-prone aromatics. | Distinct aromatic smell; interferes with aromatic region integration. |

Decision Logic: Selecting the Right System

Do not guess. Follow this logic flow to minimize solvent waste and sample degradation.

Figure 1: Solvent selection decision tree based on solubility and spectral quality.

Module 2: Advanced Troubleshooting Protocols

Scenario A: The "Broad Peak" Phenomenon (Aggregation)

Symptom: The sample dissolves, but aromatic peaks are broad (

Protocol: Variable Temperature (VT) NMR

-

Solvent: Switch to

or -

Setup: Equilibrate probe to 300 K.

-

Step-Up: Increase temperature in 10 K increments (300K

310K -

Endpoint: Stop when peaks sharpen significantly.

-

Warning: Do not exceed the boiling point or degrade the sample.

is safe up to ~380 K on most probes.

Scenario B: The "Invisible" Sample (Insolubility)

Symptom: Sample floats or sinks as a solid; zero signal in

Protocol: TFA-d Spiking

-

Prepare sample in

(suspension). -

Add

(Trifluoroacetic acid-d1) dropwise.-

Initial: 1-2 drops. Shake.

-

Final: If needed, dissolve entirely in neat

.

-

-

Critical Note: This forms the naphthyridinium salt. Chemical shifts will move downfield (deshielding) significantly (see FAQ).

Scenario C: Missing Quaternary Carbons

Symptom:

Protocol: Relaxation Agent (

-

Preparation: Weigh 3–5 mg of

into the NMR tube. -

Target: Concentration approx. 0.02 M (solution turns deep purple).

-

Acquisition:

-

Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE, for quantitative results) or Standard Decoupled.

-

Relaxation Delay (

): Reduce to 0.5 – 1.0 s.

-

-

Result: Quaternary carbons appear rapidly; S/N improves per unit time.

Module 3: Data Interpretation & Shift Mapping

When using

Shift Mapping Workflow:

Figure 2: Expected chemical shift perturbations upon protonation.

-

Alpha-Protons (Adjacent to N): Expect significant downfield shift (deshielding) due to the positive charge on Nitrogen.

-

Remote Protons: Minimal shift change.

Frequently Asked Questions (FAQ)

Q1: Can I recover my sample after using TFA-d? A: Yes, but not by simple evaporation (which leaves a salt).

-

Protocol: Evaporate the TFA (in a fume hood). Redissolve the residue in organic solvent (e.g., EtOAc). Wash with saturated aqueous

to neutralize. Dry organic layer and evaporate.

Q2: My sample turned purple after adding Cr(acac)3. Is it ruined? A: The color is normal. The sample is chemically unchanged but contaminated with paramagnetic Chromium. It requires purification (filtration through a short silica plug) if you intend to use it for biological assays. Do not use this sample for biological testing without purification.

Q3: Why do my NH peaks disappear in Methanol-d4?

A: Deuterium exchange.

Q4: I see a "hump" under my aromatic peaks. What is it? A: This is classic aggregation. The "hump" is the signal of the oligomers exchanging at an intermediate rate on the NMR timescale. Refer to Module 2, Scenario A (VT-NMR) to resolve this.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy). Link

-

Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison. Link

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

- Caytan, E., et al. (2007). Solubility of N-Heterocycles in NMR Solvents: Guidelines for the Synthetic Chemist. Magnetic Resonance in Chemistry. (General reference for heterocycle solubility).

-

UMass NMR Facility. (2012). How to run quantitative 13C and 29Si NMR faster: Cr(acac)3. Link

Sources

Technical Support Center: Minimizing Side Products in 2-Aminonicotinaldehyde Condensation

Executive Summary & Mechanistic Insight[1][2][3]

2-Aminonicotinaldehyde (2-ANA) is a high-value "bifunctional" scaffold.[1] Its utility lies in the Friedländer annulation , where it condenses with ketones or aldehydes containing an

However, the dual reactivity of 2-ANA (nucleophilic amine + electrophilic aldehyde) makes it prone to "self-cannibalization" (dimerization) and oxidative degradation. This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating workflows to maximize yield.

The Mechanistic Fork: Where Side Products Born

The reaction proceeds via two competing pathways. Understanding this is critical for troubleshooting:

-

Pathway A (Preferred): Aldol condensation (rate-limiting)

Dehydration -

Pathway B (Schiff Base): Imine formation

Cyclization.

Key Insight: Strong bases often accelerate the kinetic formation of the Schiff base (Pathway B) but may fail to overcome the activation energy required for the final cyclization, leading to "stalled" intermediates. Lewis acids or organocatalysts (like Choline Hydroxide) stabilize the transition state for Pathway A, promoting cleaner cyclization.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram maps the desired pathway against the two most common side-reactions: Self-Condensation and Oxidation.

Caption: Path A (Aldol) is thermodynamically preferred for cyclization. Path B often leads to stalled intermediates. Red paths indicate side reactions.

Side Product Analysis & Mitigation

Side Product A: The "Self-Cannibal" (Oligomerization)

Identity: Azomethine oligomers formed when the amine of one 2-ANA molecule attacks the aldehyde of another.

-

Symptom: Darkening of reaction mixture (brown/black tar); broad peaks in aromatic region of NMR; low mass recovery.

-

Root Cause: High local concentration of 2-ANA relative to the ketone partner.

-

Correction:

-

Stoichiometry: Always use the ketone in slight excess (1.1–1.5 eq).

-

Order of Addition: Dissolve the ketone and catalyst first. Add 2-ANA slowly to this mixture. This ensures every 2-ANA molecule immediately encounters a ketone partner.

-

Side Product B: The "Stalled" Imine

Identity: Uncyclized Schiff base.

-

Symptom: Mass spec shows

. Product is isolated but NMR shows correct proton count but lacks characteristic naphthyridine shifts. -

Root Cause: Reaction temperature too low or catalyst insufficiently acidic/basic to drive the final dehydration.

-

Correction:

-

Increase temperature (Reflux is often required for steric bulk).

-

Switch to a Lewis Acid catalyst (e.g.,

or

-

Optimized Experimental Protocols

These protocols are selected for their "Green" efficiency and ability to suppress side reactions.

Protocol A: Aqueous Choline Hydroxide (Green/High Yield)

Best for: Simple ketones, gram-scale, avoiding toxic solvents.

-

Preparation: In a round-bottom flask, suspend 2-ANA (1.0 eq) and Ketone (1.1 eq) in Deionized Water (2 mL/mmol) .

-

Catalysis: Add Choline Hydroxide (ChOH) (45 wt% in water) at 1–5 mol% .

-

Reaction: Stir vigorously at 50°C for 2–6 hours.

-

Checkpoint: The mixture usually transitions from a suspension to a clear solution, then precipitates the product.

-

-

Workup: Cool to Room Temperature (RT). The product often crystallizes out. Filter and wash with cold water/ethanol (9:1).

-

Validation: Check TLC. If filtrate is yellow, it may contain unreacted 2-ANA (check via aldehyde stain).

Protocol B: Lewis Acid Catalyzed ( / )

Best for: Sterically hindered ketones or acid-sensitive substrates.

-

Preparation: Mix 2-ANA (1.0 eq) and Ketone (1.1 eq) in Ethanol or perform Solvent-Free (grinding).

-

Catalysis: Add

(anhydrous) or -

Reaction:

-

Solution: Reflux for 2–4 hours.[2]

-

Solvent-Free: Grind in a mortar and pestle for 10–20 mins, then let stand at RT.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate if solid does not precipitate.

Troubleshooting FAQ

Q1: My starting material (2-ANA) is turning green/black before I even use it. Is it safe to use?

-

A: No. 2-ANA oxidizes and polymerizes in air.

-

Fix: Recrystallize from hot water or ethanol/ether. Store under Argon/Nitrogen in the dark at -20°C. If the solid is dark green, the purity is likely <90%, which will poison the catalyst.

-

Q2: I see the product spot on TLC, but it trails/streaks. Why?

-

A: 1,8-naphthyridines are basic nitrogens. They interact with the acidic silica gel.

-

Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane, or add 1%

to your eluent (e.g., DCM/MeOH/NH4OH 95:4:1).

-

Q3: The reaction stalled at the intermediate (Imine). Can I save it?

-

A: Yes. Do not discard.

-

Fix: Add a Brønsted acid (e.g., p-TsOH, 10 mol%) or add more catalyst and heat the mixture to reflux for an additional 2 hours. This provides the energy/protonation needed to drive the dehydration-cyclization.

-

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Caption: Step-by-step diagnosis for common Friedländer synthesis failures.

References

-

BenchChem. (2025).[2][1] Application Notes and Protocols: 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis. Retrieved from

-

Mogilaiah, K., et al. (2015).[3]

Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Connect Journals. Retrieved from -

Das, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 6(28), 18245–18256. Retrieved from

-

Marco-Contelles, J., et al. (2009).[4] Friedländer reaction: A powerful tool for the synthesis of quinolines and related heterocycles. Chemical Reviews. Retrieved from [5]

Sources

Technical Support Center: Recrystallization of 3-Methyl-1,8-naphthyridin-2(1H)-one

User Guide & Troubleshooting Portal

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 40000-89-3) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Overview

Recrystallization of 3-Methyl-1,8-naphthyridin-2(1H)-one requires balancing the solubility of the naphthyridine core (moderately polar, aromatic) with the hydrogen-bonding capability of the lactam moiety (2-one position). This molecule exhibits poor solubility in non-polar hydrocarbons (e.g., hexane) and high solubility in dipolar aprotic solvents (e.g., DMSO), making the choice of an intermediate polarity solvent critical for effective purification.

Key Physicochemical Considerations:

-

H-Bonding: The N-H donor and C=O acceptor sites facilitate strong intermolecular lattice energy. Solvents must disrupt these interactions at boiling points but yield to lattice reformation upon cooling.

-

Impurities: Common synthetic byproducts (e.g., unreacted 2-aminopyridine derivatives or polymeric tars) often display distinct solubility profiles in protic vs. aprotic media.[1]

Solvent Selection & Troubleshooting (Q&A)

Q1: What is the primary solvent system recommended for this compound?

Recommendation: Ethanol (95% or Absolute)

-

Why: Ethanol provides the ideal "Goldilocks" polarity. It solubilizes the naphthyridine core at reflux (

) effectively disrupting intermolecular hydrogen bonds. Upon cooling, the solubility drops significantly, promoting high-recovery crystallization. -

Protocol Note: If the compound is stubborn to dissolve, add small quantities of Methanol or switch to 1-Propanol to achieve a higher reflux temperature (

).[1]

Q2: My compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, or when the solution is too concentrated/impure. Corrective Actions:

-

Re-dissolve: Add more solvent to lower the saturation temperature below the oiling point.

-

Binary System: Use the Ethanol/Water pair. Dissolve in hot ethanol, then add hot water dropwise only until turbidity persists.

-

Seeding: Add a seed crystal of pure product at the cloud point to provide a nucleation surface, bypassing the amorphous oil phase.[1]

Q3: I have highly colored impurities that persist after crystallization. What next?

Diagnosis: Polymeric byproducts or oxidized contaminants are often trapped in the crystal lattice or adsorbed on the surface. Corrective Actions:

-

Activated Carbon: During the hot dissolution step, add 1-2% w/w activated charcoal. Stir for 5 minutes (do not boil vigorously to avoid bumping), then perform a hot filtration through Celite.

-

Solvent Switch: Switch to Ethyl Acetate (EtOAc) .[1] While solubility is lower, EtOAc is excellent for rejecting polar, colored impurities that might co-crystallize in alcohols.

Q4: The compound is insoluble in alcohols even at reflux. What is the alternative?

Diagnosis: High lattice energy or high molecular weight impurities. Recommendation: Dimethylformamide (DMF) / Water [1]

-

Protocol: Dissolve the solid in a minimum amount of hot DMF (

, do not boil DMF). Slowly add warm water until a precipitate begins to form. Allow to cool slowly to room temperature, then refrigerate. -

Warning: DMF is difficult to remove. Wash the collected crystals thoroughly with cold ethanol or ether to remove residual high-boiling solvent.

Comparative Solvent Data

| Solvent System | Polarity Index ( | Boiling Point ( | Suitability Rating | Technical Notes |

| Ethanol (EtOH) | 5.2 | 78 | High | Best balance of yield and purity.[1] First-line choice. |

| Methanol (MeOH) | 5.1 | 65 | Moderate | Good for higher solubility, but lower recovery due to high solubility at RT.[1] |

| Ethyl Acetate | 4.4 | 77 | Moderate | Excellent for removing polar impurities.[1] Lower solubility for the product.[2] |

| DMF / Water | 6.4 / 10.2 | 153 / 100 | Specialized | Use only for highly insoluble samples. Hard to dry. |

| Acetonitrile | 5.8 | 82 | Low | Often leads to oiling out for lactam-based heterocycles. |

Visualization: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on observed solubility behaviors.

Standard Operating Procedure (SOP)

Objective: Purification of crude 3-Methyl-1,8-naphthyridin-2(1H)-one.

Materials:

-

Crude compound

-

Ethanol (Absolute)

-

Hot plate/Magnetic stirrer[3]

-

Erlenmeyer flask & Condenser

Step-by-Step Protocol:

-

Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[3]

-

Dissolution: Add 10 mL of Ethanol. Heat the mixture to reflux (

) with stirring.-

Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

-

Checkpoint: Do not exceed 30 mL/g. If insoluble at this volume, switch to Method Q4 (DMF/Water).

-

-

Hot Filtration (Optional): If insoluble black specks remain (carbon/inorganic salts), filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

-

Finishing: Once at room temperature, place the flask in an ice-water bath (

) for 30 minutes to maximize yield. -

Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with 2-3 mL of ice-cold Ethanol.

-

Drying: Dry the solid in a vacuum oven at

for 4 hours to remove residual solvent.

References

-

Beilstein Journals. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein-Institut.

-

National Institutes of Health (NIH). (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Library of Medicine.

-

ResearchGate. (2020). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.

-

Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

Sources

Troubleshooting cyclization failures in naphthyridine synthesis

Ticket ID: NP-SYN-2024-X | Status: Open | Agent: Senior Application Scientist

Welcome to the . This guide addresses the unique challenges of constructing the naphthyridine core—a fused bicyclic system containing two nitrogen atoms. Unlike quinolines, the electron-deficient nature of the pyridine ring significantly alters the reactivity profile, often leading to stalled cyclizations or unexpected side reactions.

Module 1: The Friedländer Synthesis (1,8-Naphthyridines)

Target Architecture: 1,8-Naphthyridines (e.g., Nalidixic acid analogs). Core Reaction: Condensation of 2-aminonicotinaldehyde with an active methylene compound.[1][2][3]

Common Ticket: "My reaction turns dark, but I isolate no product."